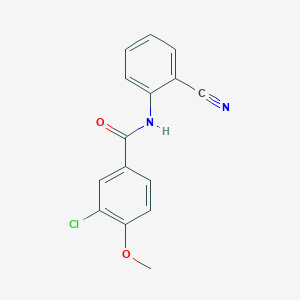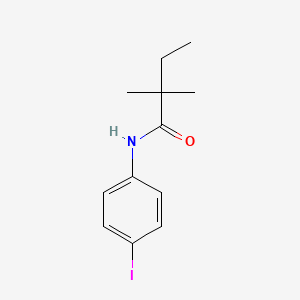
4-fluorophenyl (4-fluorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorophenyl (4-fluorophenoxy)acetate is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects are being studied extensively.
Mecanismo De Acción
The mechanism of action of 4-fluorophenyl (4-fluorophenoxy)acetate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and has been shown to have neuroprotective effects in animal models of neurological disorders. It has also been found to exhibit herbicidal activity and has been shown to inhibit the growth of various plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-fluorophenyl (4-fluorophenoxy)acetate in lab experiments is its potential to exhibit antitumor and neuroprotective activity. This makes it a promising compound for the development of new drugs for the treatment of cancer and neurological disorders. Another advantage is its potential to exhibit herbicidal activity, which makes it a promising compound for the development of new herbicides.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity and has been shown to have adverse effects on the growth and development of certain plant species.
Direcciones Futuras
There are several future directions for research on 4-fluorophenyl (4-fluorophenoxy)acetate. One direction is the development of new drugs for the treatment of cancer and neurological disorders. Another direction is the development of new herbicides and other agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-fluorophenyl (4-fluorophenoxy)acetate can be carried out using various methods. One of the most commonly used methods involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to obtain this compound.
Aplicaciones Científicas De Investigación
4-fluorophenyl (4-fluorophenoxy)acetate has been found to have potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been found to exhibit antitumor activity and is being studied for its potential use in cancer treatment. It has also been found to have potential applications in the development of new drugs for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
In the field of agrochemicals, this compound has been found to exhibit herbicidal activity and is being studied for its potential use as a herbicide. It has also been found to have potential applications in the development of new insecticides and fungicides.
In the field of materials science, this compound has been found to have potential applications in the development of new materials such as polymers and liquid crystals.
Propiedades
IUPAC Name |
(4-fluorophenyl) 2-(4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGBQCVGDQDIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)


![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)




![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)


![5-(4-methoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5697119.png)